5-(Dimethylamino)-3(2H)-pyridazinone

Description

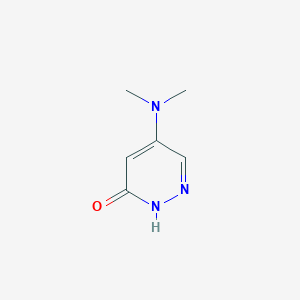

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-7-4-5/h3-4H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCIIVBXVVCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518239 | |

| Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82226-43-5 | |

| Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Dimethylamino)-3(2H)-pyridazinone (CAS: 82226-43-5)

Disclaimer: Detailed experimental data and specific biological activities for 5-(Dimethylamino)-3(2H)-pyridazinone (CAS: 82226-43-5) are not extensively available in the public domain. This guide provides a comprehensive overview based on the known properties of the pyridazinone chemical class and data from closely related analogs. The experimental protocols and proposed mechanisms of action are illustrative and based on established scientific principles for this family of compounds.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal and agricultural chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities include herbicidal, anticancer, anti-inflammatory, analgesic, and cardiovascular effects.[2][3] This technical guide provides a summary of the known physicochemical properties and a hypothesized biological profile for this compound, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Due to the limited availability of specific experimental data for this compound, a comparative table with a structurally related pyridazinone derivative, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, is provided for context.

Table 1: Physicochemical Properties

| Property | This compound | 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (CAS: 3707-98-0) |

| CAS Number | 82226-43-5 | 3707-98-0 |

| Molecular Formula | C₆H₉N₃O[1] | C₁₂H₁₂ClN₃O[4] |

| Molecular Weight | 139.16 g/mol [1] | 249.69 g/mol [4] |

| Physical Form | Solid (predicted) | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Spectroscopic Data:

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of pyridazinone and 5-aminopyridazinone derivatives. A common method involves the cyclization of a γ-keto acid with a hydrazine derivative.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a two-step process starting from a suitable precursor.

Step 1: Synthesis of a 5-amino-3(2H)-pyridazinone precursor.

A general method for the synthesis of 5-aminopyrazoles, which can be analogous to the synthesis of 5-aminopyridazinones, involves the condensation of β-ketonitriles with hydrazines.[5][6]

Step 2: N,N-dimethylation of the 5-amino group.

-

Reaction Setup: To a solution of the 5-amino-3(2H)-pyridazinone precursor (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hypothesized Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been documented, many pyridazinone derivatives with a 5-amino or substituted amino group exhibit potent herbicidal activity .[2][7][8] The structurally related compound, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, is a known herbicide.[2]

Proposed Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis.[7][8] This occurs through the following proposed steps:

-

Inhibition of the Hill Reaction: The compound is predicted to inhibit the light-dependent reactions of photosynthesis, specifically the electron transport chain in photosystem II (PSII).

-

Interference with Chloroplast Development: At higher concentrations, some pyridazinone herbicides are known to interfere with the normal development of chloroplasts, leading to bleaching of the plant tissues.[7][8]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound as a photosynthetic inhibitor.

References

- 1. This compound|CAS 82226-43-5 [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. sarpublication.com [sarpublication.com]

- 4. 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. oipub.com [oipub.com]

Physicochemical Properties of 5-(Dimethylamino)-3(2H)-pyridazinone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential mechanisms of action of 5-(Dimethylamino)-3(2H)-pyridazinone. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a pyridazinone derivative with the molecular formula C6H9N3O.[1][2] The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. It is important to note that while some data is specific to the target compound, other values are derived from closely related pyridazinone derivatives and are provided for comparative purposes.

| Property | Value | CAS Number | Source |

| IUPAC Name | 5-(dimethylamino)pyridazin-3-one | 82226-43-5 | - |

| Molecular Formula | C6H9N3O | 82226-43-5 | [1][2] |

| Molecular Weight | 139.16 g/mol | 82226-43-5 | [1][2] |

| CAS Number | 82226-43-5 | - | [2][3] |

| Hydrochloride CAS Number | 41773-19-7 | - | - |

| Hydrochloride Molecular Formula | C6H10ClN3O | 41773-19-7 | - |

| Hydrochloride Molecular Weight | 175.62 g/mol | 41773-19-7 | - |

| LogP | -0.20 | 82226-43-5 | [2] |

| Form | Solid | 82226-43-5 | [2] |

| Purity | ≥95% | 82226-43-5 | [2] |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing substituted pyridazinone derivatives, which could be adapted for this compound.

General Experimental Protocol for Pyridazinone Synthesis

The following is a representative protocol based on the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones, which are common precursors.

Materials:

-

Appropriate γ-ketoacid (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol or Glacial Acetic Acid

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

A solution of the γ-ketoacid in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the solution with stirring.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system to yield the 4,5-dihydropyridazin-3(2H)-one.

-

Further modifications, such as dehydrogenation to form the pyridazinone ring and subsequent amination and dimethylation, would be required to obtain this compound. A general method for N-methylation of amines involves the use of dimethyl sulfoxide (DMSO) in the presence of formic acid.[4]

Potential Biological Activity and Signaling Pathways

Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1] The specific biological targets and signaling pathways for this compound have not been explicitly elucidated in the available literature. However, based on the activities of structurally related compounds, two likely mechanisms of action are the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).

Phosphodiesterase 4 (PDE4) Inhibition Pathway

PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[5][6] PKA activation has downstream anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and interleukins.[5]

Cyclooxygenase-2 (COX-2) Inhibition Pathway

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[9][10][11] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its physicochemical properties are foundational to understanding its behavior in biological systems. While a definitive and detailed experimental protocol for its synthesis requires further elucidation, established methods for pyridazinone synthesis provide a clear path for its preparation. The likely mechanisms of action, through inhibition of PDE4 or COX-2, position this compound and its derivatives as promising candidates for the development of novel anti-inflammatory and other therapeutic agents. Further research is warranted to fully characterize its biological activity and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 9. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 11. ovid.com [ovid.com]

5-(Dimethylamino)-3(2H)-pyridazinone molecular structure and formula

An In-depth Technical Guide on 5-(Dimethylamino)-3(2H)-pyridazinone: Structure, Synthesis, and Biological Potential

Disclaimer: this compound is a heterocyclic compound primarily utilized as a chemical intermediate. As such, detailed public data regarding its specific biological activity, experimental protocols, and physical properties are limited. This guide provides core information on the molecule and extrapolates technical details based on well-documented research into the broader class of pyridazinone derivatives, which are of significant interest to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

This compound is a derivative of pyridazinone, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a carbonyl group. The structure is characterized by a dimethylamino substituent at the C5 position of the pyridazinone ring. This functionalization makes it a versatile building block for creating more complex molecules with diverse pharmacological profiles.

The pyridazinone core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.

Key Identifiers and Properties

| Property | Value (Parent Compound) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O | [1][2] |

| Molecular Weight | 139.16 g/mol | 175.62 g/mol | [1] |

| CAS Number | 82226-43-5 | 41773-19-7 | [1][3] |

| Canonical SMILES | CN(C)C1=CC=C(NN=C1)O | - | - |

| Purity | ≥ 95.0% (Typical) | - | [2] |

| Melting Point | Not Available | Not Available | |

| Boiling Point | Not Available | Not Available | |

| ¹H NMR Data | Not Available | Not Available | |

| ¹³C NMR Data | Not Available | Not Available | |

| IR Spectral Data | Not Available | Not Available |

Experimental Protocols: Synthesis and Characterization

While a specific, validated protocol for the synthesis of this compound is not detailed in peer-reviewed literature, a general and representative methodology for the synthesis of pyridazinone cores can be described. The most common approach involves the cyclization of a γ-keto acid with hydrazine hydrate.

Representative Synthesis of a 6-Substituted-3(2H)-pyridazinone

The following protocol is a generalized procedure adapted from literature for the synthesis of pyridazinone derivatives and should be considered illustrative.

Step 1: Friedel-Crafts Acylation to Form β-Aroylpropionic Acid

-

Aromatic substrate (e.g., benzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

-

The reaction is usually carried out in an appropriate solvent under controlled temperature conditions.

-

Work-up with acid and water yields the β-aroylpropionic acid intermediate.

Step 2: Cyclization with Hydrazine Hydrate

-

The β-aroylpropionic acid intermediate (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate (a slight excess, e.g., 1.1 equivalents) is added to the solution.

-

The reaction mixture is refluxed for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the mixture is cooled, and the resulting solid product is typically precipitated by pouring the mixture into ice-cold water.

-

The crude product is collected by filtration, washed, and purified, usually by recrystallization from a solvent like ethanol.[3]

General Characterization Methods

The structural confirmation of synthesized pyridazinone derivatives is typically achieved through a combination of standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a C=O stretch for the carbonyl group (around 1670-1700 cm⁻¹) and an N-H stretch (around 3350 cm⁻¹) for the pyridazinone ring.[2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the positions and integrations of protons and the carbon skeleton. For substituted pyridazinones, the chemical shifts of aromatic and aliphatic protons provide definitive structural information.[2][5]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.[5]

Visualized Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for pyridazinone synthesis and the logical relationship between the pyridazinone scaffold and its known biological targets.

Caption: General workflow for the synthesis and characterization of pyridazinone derivatives.

Biological Activity and Potential Signaling Pathways

The pyridazinone scaffold is a cornerstone in the development of novel therapeutics due to its broad spectrum of biological activities.[1] Derivatives have been investigated for numerous applications in medicine and agriculture.

Therapeutic Potential

Pyridazinone-based molecules have demonstrated significant potential across multiple therapeutic areas:

-

Cardiovascular: Many derivatives act as vasodilators and antihypertensive agents, with some functioning as phosphodiesterase (PDE) inhibitors.[1]

-

Oncology: The scaffold is used to design inhibitors of crucial cancer-related targets, including Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and various protein kinases.

-

Anti-inflammatory and Analgesic: Pyridazinones have been developed as potent anti-inflammatory and analgesic agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2), which can reduce gastrointestinal side effects compared to non-selective NSAIDs.[1]

-

Antimicrobial and Neuroprotective: The class also includes compounds with reported antimicrobial, antifungal, and neuroprotective properties.[1]

Agrochemical Applications

Certain substituted pyridazinones are potent herbicides. For example, related compounds like 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone function by inhibiting photosynthesis. Their mechanism of action involves blocking the Hill reaction in chloroplasts, which disrupts the electron transport chain essential for plant energy production.[6][7]

Known Molecular Targets

The diverse bioactivity of the pyridazinone core stems from its ability to be functionalized to target a wide range of enzymes and receptors. The diagram below illustrates the relationship between the core scaffold and several of its known protein targets in a drug development context.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. oipub.com [oipub.com]

Spectroscopic and Structural Elucidation of Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of pyridazinone derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of consolidated spectroscopic data for 5-(Dimethylamino)-3(2H)-pyridazinone, this document presents data from closely related analogues to provide a representative understanding of the spectral characteristics of this class of compounds. The experimental protocols detailed herein are generalized from established methodologies for the analysis of pyridazinone derivatives.

Spectroscopic Data of Pyridazinone Analogues

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for various substituted pyridazinone derivatives. This information is crucial for the structural elucidation and characterization of newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data of Pyridazinone Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | - | Data not available in searched results. |

| (E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | Dioxane | Specific shifts not detailed in provided text.[1] |

| 6-Substituted and 2,6-disubstituted pyridazin-3(2H)-ones | - | Complete assignment of ¹H NMR spectra was performed using one- and two-dimensional NMR spectroscopic methods, including NOE, DEPT, COSY, HSQC and HMBC experiments.[2] |

| Pyridazine Derivatives (4-22) | - | ¹H chemical shifts were measured using 1D and 2D NMR spectroscopic methods including ¹H-¹H gDQCOSY, ¹H-¹³C gHMQC, ¹H-¹³C gHMBC, and ¹H-¹⁵N CIGAR-HMBC experiments.[3] |

¹³C NMR Spectral Data of Pyridazinone Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) |

| 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | - | Data available but requires account to view.[4] |

| 6-Substituted and 2,6-disubstituted pyridazin-3(2H)-ones | - | Complete assignment of ¹³C NMR spectra was performed using one- and two-dimensional NMR spectroscopic methods.[2] |

| Pyridazine Derivatives (4-22) | - | ¹³C chemical shifts were measured using 1D and 2D NMR spectroscopic methods.[3] |

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of Pyridazinone Derivatives

| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |

| 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone | - | C=O: 1650 |

| Pyridazin-3(2H)-one derivative | - | C=N: 1616 |

| Pyrrolo[1,2-b]pyridazine derivatives | - | C=O (lactam): 1655–1665, C=O (ester): 1734–1738[5] |

| (E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | KBr | 2CO: 1677, 1655[1] |

Mass Spectrometry (MS) Data

Mass Spectrometric Data of Pyridazinone Derivatives

| Compound | Ionization Method | m/z |

| Phthalazine-1,4-dione Derivatives | Electron Impact (EI) | M⁺ peak at m/z 221 for C₉H₇N₃O₂S.[6] |

| 4 Dimethylaminoantipyrine | ESI, NSI | Data available across multiple tandem spectra (MS1-MS5).[7] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyridazinone derivatives, based on common practices found in the literature.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for unambiguous signal assignment.[2][3] Standard pulse programs available on modern spectrometers can be used.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, C-N, and aromatic C-H stretches.[8]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity, but is typically in the low µg/mL to ng/mL range.[9]

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition:

-

EI: This technique is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns useful for structural elucidation.[6]

-

ESI: This is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It typically provides the molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

Synthesis Workflow of Pyridazinone Derivatives

As no specific signaling pathways involving this compound were identified in the literature, a generalized synthetic workflow for pyridazinone derivatives is presented below. This diagram illustrates a common synthetic route, highlighting the key reaction steps.

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

References

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raco.cat [raco.cat]

- 7. mzCloud – 4 Dimethylaminoantipyrine [mzcloud.org]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Pyridazinone Derivatives

This technical guide provides a comprehensive overview of the diverse biological activities of pyridazinone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent structural features of the pyridazinone scaffold allow for extensive functionalization, leading to a wide array of pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Key Biological Activities and Quantitative Data

Pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial effects.[1][2] The following sections present quantitative data for various derivatives across these therapeutic areas.

Anticancer Activity

The anticancer potential of pyridazinone derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4] Some derivatives also induce apoptosis in cancer cells.[5][6]

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| Pyridazinone Congeners IX(a-c) | VEGFR-2 | IC50 | 60.70–1800 nM | [3] |

| Ethoxy Aniline Derivative 6 | VEGFR-2 | IC50 | More potent than Sorafenib | [4] |

| Pyridazinoquinazoline 3-6 | HEPG-2 | Anticancer | Significant activity | [4] |

| Compound 11 | VEGFR-2 | IC50 | 0.19 µM | [7] |

| Compound 10e | VEGFR-2 | IC50 | 0.241 µM | [7] |

| Compound 13a | VEGFR-2 | IC50 | 0.258 µM | [7] |

| Pyr-1 | HL-60 | Cytotoxicity | Potent | [6] |

| PPD-1 | A549 | Cytotoxicity | High | [5] |

| Triazolo-pyridazinone 17 | MCF-7, A549 | Anticancer | Potent | [5] |

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

Cardiovascular Activity

Pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators.[1][8][9] Their mechanism of action can involve the modulation of endothelial nitric oxide synthase (eNOS) and inhibition of phosphodiesterases (PDEs).[9][10]

| Compound | Activity Type | Value (EC50/IC50) | Reference |

| Acid Derivative 5 | Vasorelaxant | 0.339 µM | [8][11] |

| Ester Analog 4 | Vasorelaxant | 1.225 µM | [8][11] |

| 4-Methoxyphenylhydrazide 10c | Vasorelaxant | 1.204 µM | [8][11] |

| N,O-dibenzyl derivative 10 | Vasodilator | 35.3 µM | [1] |

| Compound 9 | Vasodilator | 0.051 µM | [1] |

| Compound 19 | Vasodilator | 0.250 µM | [1] |

| Compound 4f | Vasorelaxant | 0.0136 µM | [9] |

| Compound 4h | Vasorelaxant | 0.0117 µM | [9] |

| Compound 5d | Vasorelaxant | 0.0053 µM | [9] |

| Compound 5e | Vasorelaxant | 0.0025 µM | [9] |

Table 2: Cardiovascular Activity of Selected Pyridazinone Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinone derivatives are often linked to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[12][13] Some derivatives also exhibit inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory cell signaling.[14]

| Compound | Target | Activity Type | Value (IC50) | Selectivity Index (SI) for COX-2 | Reference |

| Compound 4c | COX-2 | IC50 | 0.26 µM | - | [12] |

| Compound 6b | COX-2 | IC50 | 0.18 µM | 6.33 | [12] |

| Compound 5a | COX-2 | IC50 | 0.77 µM | 16.70 | [13] |

| Compound 5f | COX-2 | IC50 | 1.89 µM | 13.38 | [13] |

| Compound 20 | PDE4B | IC50 | 251 nM | - | [15] |

Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

Antimicrobial Activity

Several pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[2][3][16]

| Compound | Organism(s) | Activity Type | Value (MIC) | Reference |

| Compound 10h | Staphylococcus aureus | MIC | 16 µg/mL | [3] |

| Compound 8g | Candida albicans | MIC | 16 µg/mL | [3] |

| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | MIC | 7.8 µM | [16] |

| Compound 13 | A. baumannii, P. aeruginosa | MIC | 3.74, 7.48 µM | [16] |

| Compound 3 | S. aureus (MRSA) | MIC | 4.52 µM | [16] |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | MIC | 0.892–3.744 µg/mL | [17] |

Table 4: Antimicrobial Activity of Selected Pyridazinone Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives.

Synthesis of Pyridazinone Derivatives

A general and common method for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives involves the following steps[2]:

-

Step 1: Friedel-Crafts Acylation: Reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce β-benzoylpropionic acid.

-

Step 2: Cyclization: The resulting β-aroylpropionic acid is then cyclized by refluxing with hydrazine hydrate in an appropriate solvent like ethanol. The reaction mixture is concentrated and poured into ice-cold water to precipitate the 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one product, which can be purified by recrystallization.[2]

-

Step 3: Further Derivatization: The pyridazinone ring can be further modified. For instance, reaction with various aromatic aldehydes in the presence of acetic anhydride can yield different derivatives.[2]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is crucial for assessing the anticancer potential of pyridazinone derivatives by measuring their ability to inhibit the enzymatic activity of VEGFR-2.[4][18]

-

Assay Principle: The assay is typically performed using a commercially available ELISA kit designed for human VEGFR-2.

-

Procedure:

-

The test compounds and a reference inhibitor (e.g., Sorafenib) are prepared in various concentrations.

-

The kinase reaction is initiated by incubating the VEGFR-2 enzyme with the test compounds, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

-

The absorbance is measured using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of pyridazinone derivatives against COX isoforms, which is essential for evaluating their anti-inflammatory potential and gastrointestinal safety profile.[12][19]

-

Assay Principle: A colorimetric inhibitor screening assay is commonly used to measure the peroxidase activity of COX enzymes.

-

Procedure:

-

The test compounds are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

The COX-1 and COX-2 enzymes are incubated with the test compounds or a reference inhibitor (e.g., Celecoxib, Indomethacin) in a reaction buffer.

-

The reaction is initiated by adding arachidonic acid.

-

The peroxidase activity is measured by monitoring the absorbance of a chromogenic substrate at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

-

Data Analysis: The IC50 values for both COX-1 and COX-2 are calculated from the concentration-response curves. The selectivity index (SI) is determined as the ratio of IC50(COX-1)/IC50(COX-2).

Vasorelaxant Activity Assay

This ex vivo assay evaluates the vasodilatory effects of pyridazinone derivatives on isolated arterial rings.[8][9]

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

-

Procedure:

-

The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.

-

The relaxation responses are recorded isometrically.

-

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to quantify the antimicrobial potency of the pyridazinone derivatives.[16]

-

Method: A broth microdilution method is typically employed.

-

Procedure:

-

Serial twofold dilutions of the test compounds are prepared in a nutrient broth in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Apoptosis Detection by Flow Cytometry

This method is used to assess the ability of pyridazinone derivatives to induce programmed cell death in cancer cells.[6][20]

-

Principle: Apoptosis is detected by staining cells with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that enters necrotic or late apoptotic cells with compromised membrane integrity.

-

Procedure:

-

Cancer cells are treated with the test compound for a specified duration.

-

The cells are harvested and washed with a binding buffer.

-

The cells are then incubated with Annexin V-FITC and PI in the dark.

-

The stained cells are analyzed using a flow cytometer.

-

-

Data Analysis: The flow cytometry data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The biological activities of pyridazinone derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of these key pathways and a general workflow for the biological evaluation of these compounds.

Caption: General workflow for synthesis and biological evaluation of pyridazinone derivatives.

Caption: Inhibition of VEGFR-2 signaling pathway by pyridazinone derivatives.

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Caption: Modulation of eNOS signaling for vasodilation by pyridazinone derivatives.

Caption: Intrinsic apoptosis pathway induction by pyridazinone derivatives.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iglobaljournal.com [iglobaljournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to 5-(Dimethylamino)-3(2H)-pyridazinone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(dimethylamino)-3(2H)-pyridazinone derivatives and their analogs, a class of heterocyclic compounds with significant and diverse biological activities. This document details their synthesis, mechanism of action, and quantitative biological data, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Synthesis Strategies

The synthesis of this compound derivatives often involves multi-step reactions starting from readily available precursors. A key intermediate is the corresponding 5-amino-pyridazinone, which can be further alkylated to introduce the dimethylamino group.

One illustrative synthetic approach involves the synthesis of a related analog, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, which can serve as a precursor. The general principle involves the reaction of a dichlorinated pyridazinone with an amine source.

Experimental Protocol: Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone[1]

Materials:

-

4,5-Dichloro-2-phenyl-pyridazinone

-

20% aqueous ammonia

-

Autoclave

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g) and 20% aqueous ammonia (20 ml) is prepared.

-

The mixture is heated to 100°-110° C with continuous stirring in an autoclave for 4 hours.

-

After the reaction period, the mixture is cooled to room temperature.

-

The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is collected by filtration.

-

The collected solid is washed with water and subsequently dried.

-

The final product is a pure crystalline solid.

This foundational protocol can be adapted for the synthesis of 5-(dimethylamino) analogs by utilizing dimethylamine as the nucleophile in the substitution reaction.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a wide spectrum of pharmacological activities, with notable effects on the cardiovascular system. Their primary mode of action often involves the inhibition of phosphodiesterase (PDE) enzymes, leading to vasodilation and antihypertensive effects. Some analogs have also been investigated for their herbicidal properties.[1]

Vasodilator and Antihypertensive Activity

The vasodilator properties of pyridazinone derivatives are well-documented, with many analogs demonstrating potent activity, often superior to standard drugs like hydralazine.[2][3][4] This activity is primarily attributed to their ability to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[5]

Table 1: Vasodilator Activity of Pyridazinone Analogs

| Compound/Analog | Assay System | EC50 / IC50 (µM) | Reference Compound | Reference EC50 / IC50 (µM) | Reference |

| 6-phenyl-3-pyridazinone derivative (acid 5) | Isolated rat thoracic aorta | 0.339 | Hydralazine | 18.210 | [2][3] |

| 6-phenyl-3-pyridazinone derivative (ester 4) | Isolated rat thoracic aorta | 1.225 | Hydralazine | 18.210 | [2][3] |

| 6-phenyl-3-pyridazinone derivative (10c) | Isolated rat thoracic aorta | 1.204 | Hydralazine | 18.210 | [2][3] |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide (9) | Not specified | 0.051 | - | - | [5] |

| Dihydropyridazin-3(2H)-one derivative (26) | Isolated rat thoracic aorta | 0.08 | Hydralazine | 0.316 | [5] |

Table 2: Antihypertensive Activity of Pyridazinone Analogs

| Compound/Analog | Animal Model | Method | Activity | Reference Compound | Reference Activity | Reference |

| 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives (vj1-vj15) | Not specified | Tail Cuff Method | Antihypertensive | - | - | [6][7] |

Phosphodiesterase (PDE) Inhibition

The inhibition of PDE enzymes is a key mechanism underlying the biological effects of many pyridazinone derivatives.[5][8][9][10][11] Different analogs exhibit varying selectivity for PDE isozymes, such as PDE3, PDE4, and PDE5.

Table 3: PDE Inhibition by Pyridazinone Analogs

| Compound/Analog | Target PDE | IC50 (nM) | Biological Effect | Reference |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | PDE5 | 34 | Selective PDE5 inhibition | [5] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 | Anti-inflammatory | [9] |

| CI-930 | PDE3 | - | Attenuation of human coronary artery smooth muscle cell proliferation | [11] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action for the vasodilator and anti-inflammatory effects of many this compound analogs is the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentrations of cyclic nucleotides, cAMP and cGMP, which act as second messengers in various signaling pathways.

PDE Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of PDE inhibition by pyridazinone derivatives and its downstream effects leading to vasodilation.

Caption: PDE inhibition pathway leading to vasodilation.

Experimental Workflows

The biological evaluation of this compound derivatives typically involves a series of in vitro and in vivo assays to determine their potency and efficacy.

In Vitro Vasorelaxant Activity Assay

This workflow outlines the key steps in assessing the vasorelaxant properties of the compounds on isolated arterial rings.

Caption: Workflow for in vitro vasorelaxant activity assay.

Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Rat Aortic Rings[3][4]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine

-

Test compounds (pyridazinone derivatives)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.

-

Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.

-

Compound Administration: Once the contraction is stable, add the test compounds in a cumulative concentration-dependent manner to the bath.

-

Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation responses as a percentage of the phenylephrine-induced contraction. Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) by non-linear regression analysis of the concentration-response curves.

This guide provides a foundational understanding of this compound derivatives for researchers and professionals in the pharmaceutical sciences. The provided data and protocols can serve as a valuable resource for the design and development of novel therapeutic agents based on this versatile chemical scaffold.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajpr.com [iajpr.com]

- 7. actascientific.com [actascientific.com]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the significant therapeutic applications of pyridazinone compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anti-inflammatory and Analgesic Applications

Pyridazinone derivatives have shown significant promise as anti-inflammatory and analgesic agents, primarily through their potent and often selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[3] By selectively targeting COX-2, these compounds can reduce inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli trigger the upregulation of COX-2, leading to the production of prostaglandins that mediate pain and inflammation. Pyridazinone-based COX-2 inhibitors fit into the active site of the enzyme, blocking the entry of arachidonic acid and thereby preventing the synthesis of prostaglandins. This targeted inhibition helps to alleviate the symptoms of inflammatory conditions.[2][3]

Quantitative Data: COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, highlights the preference of these compounds for COX-2.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 5a | >100 | 0.77 | >130 |

| 5f | >100 | 1.89 | >52.9 |

| ABT-963 | >300 | 2 | >150 |

| Celecoxib (Reference) | 4 | 0.012 | 333 |

| (Data compiled from multiple sources) |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a pyridazinone compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (150-200g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test pyridazinone compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at various doses).

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle via oral or intraperitoneal route.

-

After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[4]

-

The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Applications

The pyridazinone scaffold is a key component in several approved and investigational anticancer agents.[5] These compounds exert their effects by targeting various components of cancer cell signaling pathways, particularly those involved in angiogenesis, cell cycle regulation, and DNA repair.

Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6] Pyridazinone-based inhibitors can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling. This leads to an inhibition of endothelial cell proliferation and migration, ultimately cutting off the tumor's blood supply.[7] Some compounds have also been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, and downregulating the anti-apoptotic gene Bcl-2.[7]

Quantitative Data: Anticancer Activity

The following table presents the inhibitory activities of several pyridazinone-based compounds against various cancer-related targets and cell lines.

| Compound/Drug | Target | IC50 | Cell Line (Cancer Type) | GI50 (µM) |

| Olaparib | PARP | 0.015 µM | - | - |

| Ibrutinib | BTK | 2.1 nM | - | - |

| Compound 17a | VEGFR-2 | - | Melanoma, NSCLC, Prostate, Colon | 1.66 - 100 |

| Compound 10l | - | - | Melanoma, NSCLC, Prostate, Colon | 1.66 - 100 |

| Compound 43 | - | - | Panc-1 (Pancreatic) | 2.9 |

| Compound 43 | - | - | Paca-2 (Pancreatic) | 2.2 |

| (Data compiled from multiple sources)[5][7] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the potency of a compound in directly inhibiting the enzymatic activity of VEGFR-2.

Objective: To determine the IC50 value of a test compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain[8]

-

Kinase-Glo™ MAX Assay kit (Promega)[9]

-

Substrate: Poly(Glu, Tyr) 4:1[8]

-

ATP[8]

-

1x Kinase Assay Buffer

-

Test pyridazinone compound dissolved in DMSO

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing 5x Kinase Buffer, ATP, and the substrate.

-

Add 25 µL of the master mix to each well of a 96-well plate.

-

Add 5 µL of the diluted test inhibitor to the appropriate wells. Add 5 µL of the diluent solution (without inhibitor) to "Positive Control" and "Blank" wells.

-

Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

-

Initiate the reaction by adding 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction by adding 50 µL of Kinase-Glo™ MAX reagent to each well.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Read the luminescence on a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cardiovascular Applications

Pyridazinone derivatives have been extensively explored for their cardiovascular effects, particularly as vasodilators and inotropic agents.[10][11] Their mechanism of action often involves the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action: PDE Inhibition

In vascular smooth muscle cells, increased levels of cAMP and cGMP lead to relaxation and vasodilation. PDE enzymes, such as PDE3, hydrolyze these cyclic nucleotides, terminating their signaling. Pyridazinone-based PDE inhibitors block this hydrolysis, leading to an accumulation of cAMP/cGMP, which in turn activates protein kinases that phosphorylate downstream targets, resulting in reduced intracellular calcium levels and smooth muscle relaxation. In cardiomyocytes, PDE3 inhibition increases cAMP levels, leading to a positive inotropic (increased contractility) effect.

Quantitative Data: Vasodilatory and PDE Inhibitory Activity

The following table showcases the vasodilatory and PDE inhibitory potency of selected pyridazinone compounds.

| Compound ID | Activity | IC50 / EC50 |

| Compound 9 | Vasodilatory Action | 0.051 µM |

| Compound 10 | Vasodilatory Action | 35.3 µM |

| Compound 26 | Vasorelaxant Action | 0.08 µmol/l |

| Compound 27 | PDE5 Inhibition | 34 nM |

| Bemoradan (RWJ-22867) | PDE3 Inhibition, Positive Inotropic | - |

| (Data compiled from multiple sources)[5] |

Experimental Protocol: Synthesis of the Pyridazinone Core

A common and straightforward method for synthesizing the 4,5-dihydropyridazin-3(2H)-one scaffold is through the condensation of a γ-ketoacid with hydrazine hydrate.

Objective: To synthesize a 6-substituted-4,5-dihydropyridazin-3(2H)-one.

Materials:

-

Appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)

-

Hydrazine hydrate

-

Ethanol or acetic acid as solvent

-

Reflux apparatus

-

Standard workup and purification reagents (e.g., water, ethyl acetate, silica gel for chromatography)

Procedure:

-

Dissolve the γ-ketoacid in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add an equimolar amount or a slight excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup to remove any unreacted starting materials and byproducts. This may involve partitioning between water and an organic solvent like ethyl acetate.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure pyridazinone derivative.

Conclusion and Future Outlook

The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the development of new therapeutic agents. Its versatility allows for fine-tuning of pharmacological activity across a wide range of biological targets, leading to potent and selective compounds for the treatment of inflammation, cancer, and cardiovascular diseases. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of pyridazinone derivatives, exploring novel therapeutic targets, and advancing the most promising candidates through clinical development. The continued exploration of this "wonder nucleus" holds great potential for addressing unmet medical needs.

References

- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 3. benchchem.com [benchchem.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(Dimethylamino)-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-(Dimethylamino)-3(2H)-pyridazinone, a member of the diverse pyridazinone class of heterocyclic compounds. Due to a lack of specific studies on this particular molecule, this guide extrapolates potential biological activities and mechanisms based on structurally related pyridazinone derivatives. The pyridazinone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, and herbicidal activities. This document summarizes these potential mechanisms, presents available quantitative data from analogous compounds in a structured format, and provides detailed visualizations of key signaling pathways and experimental workflows.

Introduction to the Pyridazinone Scaffold

Pyridazin-3(2H)-one is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] The inherent chemical reactivity of the pyridazinone ring allows for extensive functionalization, enabling the modulation of its biological profile.[1]

Potential Mechanisms of Action of this compound Based on Analogous Compounds

Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition

Several pyridazinone derivatives are known to act as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, resulting in various physiological responses, including vasodilation and increased cardiac contractility.

-

Signaling Pathway:

Caption: Potential PDE Inhibition Pathway.

Analgesic and Anti-inflammatory Effects

Studies on 4-amino-5-substituted-3(2H)-pyridazinones, which are structurally related to this compound, have demonstrated that their analgesic effects are mediated through an indirect activation of the noradrenergic system. This involves an amplification of noradrenaline release, which in turn acts on α2-adrenoceptors.

-

Signaling Pathway:

Caption: Indirect α2-Adrenoceptor Agonism.

The pyridazinone scaffold is also found in compounds that exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.

Herbicidal Activity

A compound structurally similar to the topic of this guide, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, has been investigated for its herbicidal properties. The exact mechanism of its herbicidal action is not detailed in the available literature, but it has been shown to affect aflatoxin production in certain fungi.

Quantitative Data from Related Pyridazinone Derivatives

Specific quantitative data for this compound is not available. The following table summarizes the biological activities and, where available, IC50 values for various pyridazinone derivatives to provide a comparative context.

| Compound Class | Biological Activity | Target | IC50/EC50 |

| 4-amino-5-substituted-3(2H)-pyridazinones | Analgesic | Indirect α2-adrenoceptor agonism | Not Reported |

| Various Pyridazinone Derivatives | Vasodilator | PDE3/4 | Varies |

| Diaryl Pyridazinones | Anticancer | VEGFR-2 | Varies |

| 6-phenyl-substituted Pyridazinones | Anti-inflammatory | COX-2 | Varies |

| 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | Herbicide | Not Specified | Not Reported |

Potential Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following represents a general workflow that could be employed.

-

Experimental Workflow:

Caption: General Experimental Workflow.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the broader pyridazinone class provides a strong foundation for predicting its potential biological activities. Based on the activities of structurally related compounds, it is plausible that this compound may exhibit cardiovascular, anti-inflammatory, analgesic, or herbicidal properties. Further research, following a systematic experimental workflow, is required to identify its precise molecular targets and signaling pathways. This will be crucial for any future development of this compound for therapeutic or agrochemical applications.

References

Synthesis of Novel Pyridazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include potent anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis of novel pyridazinone derivatives, focusing on a robust synthetic methodology, detailed experimental protocols, and a summary of their biological activities. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to provide a deeper understanding of their therapeutic potential.

Core Synthetic Strategies

The synthesis of the pyridazinone core is most commonly achieved through the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[6] This versatile method allows for the introduction of a wide variety of substituents on the pyridazinone ring, enabling the exploration of structure-activity relationships (SAR). A general and efficient route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a γ-keto acid, which is then cyclized with hydrazine hydrate.

General Experimental Workflow

The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives typically follows a two-step process. The initial step involves the synthesis of the γ-keto acid intermediate via a Friedel-Crafts acylation. The subsequent step is the cyclization with hydrazine hydrate to form the pyridazinone ring.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 5-(Dimethylamino)-3(2H)-pyridazinone

Disclaimer: This document provides a comprehensive overview of the anticipated stability and potential degradation pathways of 5-(Dimethylamino)-3(2H)-pyridazinone based on general chemical principles of the pyridazinone core and related functional groups. As of the latest literature review, specific experimental studies detailing the forced degradation and stability of this particular compound are not publicly available. Therefore, the degradation pathways, quantitative data, and experimental protocols presented herein are illustrative and intended to serve as a scientific guide for researchers and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazinone ring system, which is a common scaffold in medicinal chemistry associated with a wide range of biological activities. The stability of such a molecule is a critical parameter in drug development, influencing its shelf-life, formulation, and safety profile. This guide explores the potential chemical stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and outlines the general methodologies for conducting such stability-indicating studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing stability studies and developing analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | - |

| Molecular Weight | 139.16 g/mol | - |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | Not available | - |

| pKa | Not available (predicted basicity due to dimethylamino group) | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol (predicted) | - |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] The following sections outline the plausible degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[3] The pyridazinone ring, being a cyclic hydrazide, may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening. The dimethylamino group is generally stable to hydrolysis.

-

Acidic Conditions: Under strong acidic conditions and heat, the amide bond within the pyridazinone ring could be cleaved, leading to the formation of a hydrazine derivative and a dicarboxylic acid precursor.

-

Basic Conditions: In the presence of a strong base, saponification of the amide bond could occur, also resulting in ring opening.

Below is a proposed hydrolytic degradation pathway.

Oxidative Degradation

The this compound molecule has sites susceptible to oxidation, particularly the dimethylamino group and the electron-rich pyridazinone ring. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

-

N-Oxidation: The tertiary amine of the dimethylamino group can be oxidized to an N-oxide derivative.

-

Ring Oxidation: The pyridazinone ring itself may undergo oxidation, potentially leading to the formation of hydroxylated or other oxidized species.

The following diagram illustrates a potential oxidative degradation pathway.

References

A Technical Guide to Computational Studies of Pyridazinone Structures

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Computational studies have become an indispensable tool in the rational design and development of novel pyridazinone-based therapeutic agents, providing deep insights into their structure-activity relationships (SAR), reaction mechanisms, and biological targets.[3] This technical guide provides an in-depth overview of the computational methodologies employed in the study of pyridazinone structures, supported by quantitative data and detailed experimental protocols.

Biological Activities of Pyridazinone Derivatives

The pyridazinone nucleus is a "wonder nucleus" that serves as a scaffold for compounds with a wide array of pharmacological properties.[1] These include, but are not limited to:

-